6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid
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Overview
Description
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H24O4S. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in organic synthesis and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid typically involves the reaction of 6-ethoxy-6-methylheptan-2-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and the desired product is isolated through distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the same reaction as in the laboratory synthesis. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can catalyze various reactions. The exact mechanism of action depends on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-6-methylheptan-2-ol: A similar compound without the sulfonic acid group, used in organic synthesis.
4-Methylbenzenesulfonic acid: A related compound used as a catalyst and reagent in various chemical reactions.
Uniqueness
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethoxy and sulfonic acid groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are required .
Properties
CAS No. |
51079-83-5 |
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Molecular Formula |
C17H30O5S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O2.C7H8O3S/c1-5-12-10(3,4)8-6-7-9(2)11;1-6-2-4-7(5-3-6)11(8,9)10/h9,11H,5-8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SPCOAFQPUIVCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(C)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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